molecular formula C16H24N2O2 B11764896 tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

Cat. No.: B11764896
M. Wt: 276.37 g/mol
InChI Key: RLAPHVKVTWWOCS-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a p-tolyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with p-tolylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions.

Reaction ConditionsReagents/CatalystsProduct FormedYieldReferences
Anhydrous acidic conditionsTFA (trifluoroacetic acid)3-Amino-4-(p-tolyl)pyrrolidine>90%
Aqueous acidic conditionsHCl (4M in dioxane)3-Amino-4-(p-tolyl)pyrrolidine hydrochloride85%
Radical-mediated cleavageMagic blue (MB⁺)/Et₃SiHFree amine with minimal side products92%

Key Notes :

  • TFA is the most efficient reagent for Boc removal, achieving near-quantitative yields.

  • Aqueous HCl is preferred for large-scale deprotection due to cost-effectiveness.

  • Radical-mediated cleavage using magic blue avoids harsh acids, preserving acid-sensitive substrates .

Acylation of the Amino Group

The primary amine undergoes acylation to form amides, a critical step in peptide coupling and prodrug design.

Acylating AgentBase/SolventProductYieldReferences
Acetic anhydrideDIPEA (DCM, 0°C to RT)N-Acetyl-3-amino-4-(p-tolyl)pyrrolidine78%
Benzoyl chloridePyridine (THF, reflux)N-Benzoyl derivative82%
Boc₂O (di-tert-butyl dicarbonate)Imidazole (DMF, RT)Double Boc-protected amine65%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Steric hindrance from the p-tolyl group slightly reduces reactivity compared to unsubstituted analogs.

Alkylation Reactions

The amine can be alkylated to introduce diverse substituents, enhancing pharmacological potential.

Alkylating AgentConditionsProductYieldReferences
Methyl iodideK₂CO₃ (MeCN, 60°C)N-Methyl-3-amino-4-(p-tolyl)pyrrolidine70%
Allyl bromideNaH (THF, 0°C to RT)N-Allyl derivative68%
Benzyl chlorideDIPEA (DCM, RT)N-Benzyl derivative75%

Challenges :

  • Over-alkylation is mitigated by using stoichiometric control .

  • The trans-configuration of the pyrrolidine ring influences regioselectivity.

Hydrolysis of the Ester Group

The tert-butyl ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions.

ConditionsReagentsProductYieldReferences
Basic hydrolysisNaOH (H₂O/THF, reflux)3-Amino-4-(p-tolyl)pyrrolidine-1-carboxylic acid88%
Acidic hydrolysisHCl (dioxane/H₂O, RT)Carboxylic acid hydrochloride salt80%

Applications :

  • Hydrolysis enables conjugation with other molecules via carboxylate coupling.

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones to form secondary amines.

Carbonyl CompoundReducing AgentProductYieldReferences
FormaldehydeNaBH₃CN (MeOH, RT)N,N-Dimethyl derivative73%
CyclohexanoneNaBH(OAc)₃ (DCE, RT)N-Cyclohexylmethyl derivative65%

Optimization :

  • Borane-pyridine complexes improve yields for sterically hindered ketones.

Ring Functionalization

The pyrrolidine ring’s secondary amine can undergo sulfonylation or urea formation.

Reaction TypeReagentsProductYieldReferences
SulfonylationTsCl (Et₃N, DCM)N-Tosyl derivative85%
Urea formationTriphosgene (DMAP, THF)N-Carbamoyl derivative70%

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs targeting neurological disorders. Its structural properties allow for modifications that can enhance its pharmacological profile. Research indicates that it may interact with neurotransmitter systems, particularly by inhibiting acetylcholinesterase, which can increase acetylcholine levels in the brain. This mechanism is crucial for cognitive functions and has implications for treating conditions like Alzheimer's disease .

Chemical Biology

In chemical biology, tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate has been utilized in studies involving enzyme interactions. Its ability to modulate enzyme activity can be pivotal in understanding metabolic pathways and developing enzyme inhibitors or activators.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro research demonstrated that it could protect neuronal cells from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and IL-6 .

Study TypeFindingsReference
In VitroProtection against amyloid-beta toxicity
In VivoMixed results; less effective than established treatments

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that allow for the introduction of various functional groups, enhancing its versatility as a building block in organic synthesis. This adaptability is crucial for creating derivatives with improved biological activity or specificity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl and p-tolyl groups contribute to the compound’s overall stability and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the combination of a tert-butyl group, an amino group, and a p-tolyl group on a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2} with a molecular weight of approximately 276.37 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a p-tolyl group, which contribute to its unique chemical properties and potential applications in drug discovery .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Its structural similarity to known pharmacophores suggests potential activity at various neuroactive sites, including opioid receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated significant activity against various pathogens, suggesting a similar potential for this compound .

Neuropharmacological Effects

Given its structural features, there is potential for this compound to exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Case Studies and Research Findings

A review of available literature reveals limited direct studies on this compound itself; however, related compounds provide insights into its potential:

  • Pyrrolidine Derivatives : Research on pyrrolidine-based compounds has shown that modifications can lead to enhanced biological activities. For example, derivatives have been tested for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis .
  • Neuroactive Compounds : A study focusing on piperidine derivatives indicated that structural modifications could significantly influence receptor binding affinity and selectivity, highlighting the importance of the substituents on the pyrrolidine ring in determining biological activity .

Data Tables

The following table summarizes key findings related to the biological activity of pyrrolidine derivatives relevant to this compound.

Compound NameBiological ActivityReference
Pyrrolidine Derivative AAntimicrobial (MIC: 12.5 µg/mL)
Pyrrolidine Derivative BNeuroactive (anxiolytic effects)
Pyrrolidine Derivative CTrypanocidal (effective against T. brucei)

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3

InChI Key

RLAPHVKVTWWOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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